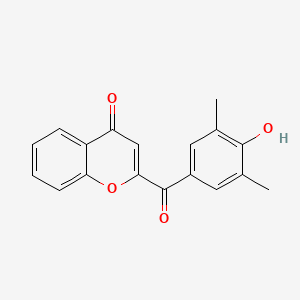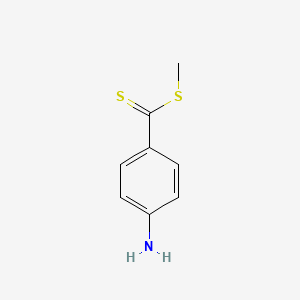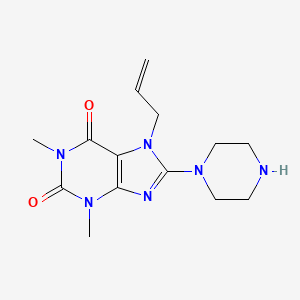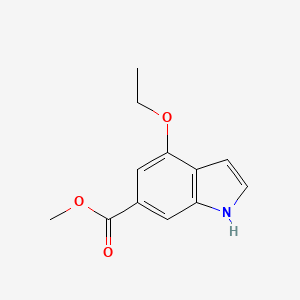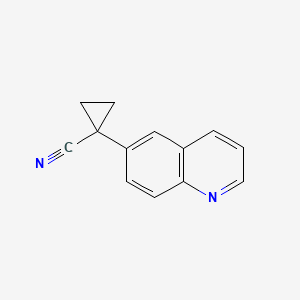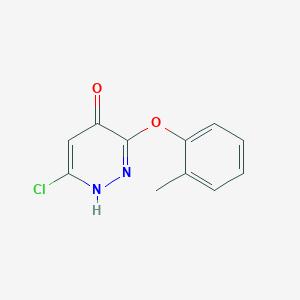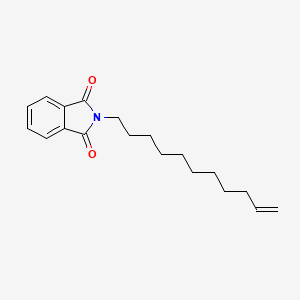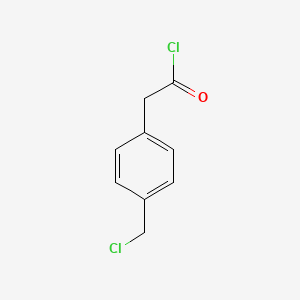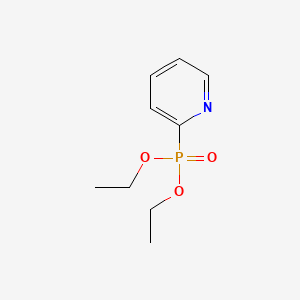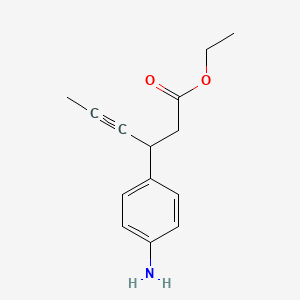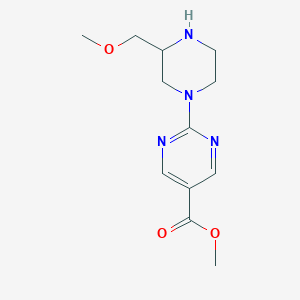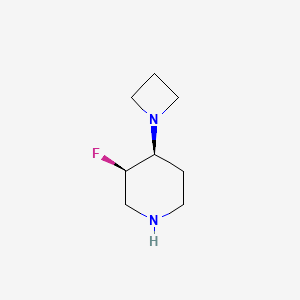
cis-4-(Azetidin-1-yl)-3-fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(Azetidin-1-yl)-3-fluoropiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the third position and an azetidinyl group at the fourth position in the piperidine ring. The cis configuration indicates that the substituents are on the same side of the ring, which can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Azetidinyl Group: The azetidinyl group can be added through nucleophilic substitution or addition reactions, often involving azetidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
cis-4-(Azetidin-1-yl)-3-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cis-4-(Azetidin-1-yl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and azetidinyl group can influence the compound’s binding affinity and selectivity, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities.
Comparison with Similar Compounds
(trans)-4-Azetidin-1-yl-3-fluoro-piperidine: The trans isomer, where the substituents are on opposite sides of the ring, may exhibit different chemical and biological properties.
4-Azetidin-1-yl-piperidine: A similar compound without the fluorine atom, which can be used to study the influence of fluorination on activity.
3-Fluoro-piperidine: A simpler compound with only the fluorine substitution, useful for understanding the role of the azetidinyl group.
Uniqueness: The unique combination of the fluorine atom and azetidinyl group in the cis configuration distinguishes cis-4-(Azetidin-1-yl)-3-fluoropiperidine from its analogs. This configuration can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15FN2 |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine |
InChI |
InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
JYRRFTJTUNIUCA-SFYZADRCSA-N |
Isomeric SMILES |
C1CN(C1)[C@H]2CCNC[C@H]2F |
Canonical SMILES |
C1CN(C1)C2CCNCC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


